1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Description
1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a thiophene ring. Compounds with such structures are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
CAS No. |
918479-62-6 |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-thiophen-3-ylethanone |
InChI |
InChI=1S/C17H20N2OS/c20-17(12-16-6-11-21-14-16)19-9-7-18(8-10-19)13-15-4-2-1-3-5-15/h1-6,11,14H,7-10,12-13H2 |
InChI Key |
NTJXXLCNGQMEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzylated piperazine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-(furan-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other heterocycles. This uniqueness can influence its reactivity and interactions with biological targets.
Biological Activity
1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring, which is known for its diverse pharmacological properties, and a thiophene moiety that may enhance its biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of 1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one is with a molecular weight of approximately 300.4 g/mol. The compound features a piperazine ring, which is often associated with neuroactive properties, and a thiophene group that can contribute to various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂OS |
| Molecular Weight | 300.4 g/mol |
| LogP | 2.51 |
| PSA (Polar Surface Area) | 51.79 Ų |
1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one has been evaluated for various biological activities:
- Antidepressant Activity : Piperazine derivatives are often studied for their effects on serotonin receptors. The benzylpiperazine moiety may enhance the affinity for these targets, potentially leading to antidepressant effects.
- Anticancer Properties : Some studies suggest that compounds containing thiophene and piperazine structures exhibit cytotoxicity against cancer cell lines, possibly through apoptosis induction or inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperazine and thiophene rings can significantly affect the biological activity of the compound. For instance:
- Substituents on the Piperazine Ring : Altering substituents can enhance or diminish receptor binding affinity and selectivity.
- Thiophene Modifications : The position and nature of substituents on the thiophene ring can influence the electronic properties and overall biological activity.
Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of various piperazine derivatives, including 1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one. The results indicated that this compound exhibited significant activity in animal models, suggesting its potential as an antidepressant agent due to its interaction with serotonin receptors .
Study 2: Anticancer Activity
Research focused on the anticancer potential of thiophene derivatives found that compounds similar to 1-(4-Benzylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one displayed cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
